3-methyl-4-propoxybenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-3-6-14-10-5-4-9(7-8(10)2)15(11,12)13/h4-5,7H,3,6H2,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTCLFPRDUDIAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methyl 4 Propoxybenzenesulfonamide and Analogues
Retrosynthetic Analysis of the 3-Methyl-4-propoxybenzenesulfonamide Skeleton
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. This process helps to identify key bonds that can be formed and the precursor molecules required for the synthesis.
The structure of this compound features a benzene (B151609) ring substituted with methyl, propoxy, and sulfonamide groups. A logical retrosynthetic approach identifies the following key precursors:
2-Methylphenol (o-cresol): This is a common and commercially available starting material that provides the basic carbon skeleton with the required methyl group and a hydroxyl group that can be converted into the propoxy group.
Propylating Agent: A reagent such as 1-bromopropane or propyl iodide is necessary to introduce the propoxy group via etherification of the phenolic hydroxyl group.
Nitrating Agent: A mixture of nitric acid and sulfuric acid is typically used to introduce a nitro group onto the aromatic ring, which acts as a precursor to the amine needed for forming the sulfonyl chloride. guidechem.com
Chlorosulfonating Agent: While direct chlorosulfonation is an option, a more controlled route involves converting a precursor aniline into the corresponding sulfonyl chloride. Reagents for this transformation (via a Sandmeyer-type reaction) include sodium nitrite, hydrochloric acid, sulfur dioxide, and a copper(II) chloride catalyst.
Ammonia: As the source of the nitrogen atom for the sulfonamide group, ammonia or an equivalent reagent is required for the final step.
A plausible synthetic pathway starting from o-cresol would involve nitration to form 2-methyl-4-nitrophenol, followed by Williamson ether synthesis with a propyl halide to yield 1-methyl-4-nitro-2-propoxybenzene. guidechem.comchemicalbook.com Subsequent reduction of the nitro group would provide 3-methyl-4-propoxyaniline. This aniline could then be converted into the key intermediate, 3-methyl-4-propoxybenzenesulfonyl chloride, through a Sandmeyer reaction.
The most strategically sound disconnection point in the this compound skeleton is the bond between the sulfur atom of the sulfonyl group and the nitrogen atom of the amide group (the S-N bond). This is a standard and reliable disconnection in the synthesis of sulfonamides. acs.org
This disconnection breaks the target molecule into two key synthons:
A 3-methyl-4-propoxybenzenesulfonyl electrophile.
An amide nucleophile (equivalent to NH₂⁻).
In a practical synthesis, these synthons correspond to the following reagents:
3-Methyl-4-propoxybenzenesulfonyl chloride: A reactive sulfonyl chloride that serves as the electrophilic partner.
Ammonia (or an ammonia equivalent): The simplest nucleophile to form the primary sulfonamide.
This retrosynthetic strategy is advantageous because the reaction to form the S-N bond—the reaction between a sulfonyl chloride and an amine—is a well-established, high-yielding, and broadly applicable method known as sulfonylation. libretexts.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of sulfonamides is an area of active research, aiming to reduce environmental impact and improve safety. tandfonline.com
Utilization of Eco-Friendly Solvents (e.g., Water, Ethanol)
A significant advancement in green sulfonamide synthesis is the replacement of volatile and often toxic organic solvents with environmentally benign alternatives like water and ethanol. mdpi.com Water is particularly attractive due to its safety, low cost, and minimal environmental impact. mdpi.com
Research has demonstrated facile and environmentally friendly methods for synthesizing sulfonamides in aqueous media. One such method involves reacting arylsulfonyl chlorides with amino compounds in water under dynamic pH control, omitting the need for organic bases. Product isolation is simplified to filtration after acidification, often yielding products of high purity without further purification. Ethanol, derived from renewable feedstocks, also serves as a greener alternative to traditional petrochemical solvents. sigmaaldrich.com
Table 3: Comparison of Solvents in Sulfonamide Synthesis
| Solvent | Advantages | Disadvantages | Reference |
|---|---|---|---|
| Water | Non-toxic, non-flammable, inexpensive, simplified workup. | Potential for hydrolysis of sulfonyl chloride. mdpi.com | |
| Ethanol | Renewable source, biodegradable, less toxic than many organic solvents. | Flammable, may require purification. | sigmaaldrich.com |
| Dichloromethane | Good solubility for many organic reagents. | Volatile, suspected carcinogen, environmentally persistent. | mdpi.com |
| Pyridine (B92270) | Acts as both solvent and base. | Toxic, strong odor, difficult to remove completely. | researchgate.net |
Catalyst Development for Sustainable Sulfonylation Reactions
Catalyst development is crucial for creating more sustainable sulfonylation processes. The goal is to replace stoichiometric reagents with catalytic systems that are efficient, selective, and reusable. Recent progress includes the use of heterogeneous catalysts and photocatalysts.
Heterogeneous Catalysts: Solid-supported catalysts, such as sulfonic acid-functionalized materials, offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced corrosion and waste. acs.org Materials like silica (B1680970), titania, and zirconia functionalized with sulfonic acid groups have been developed as stable and reusable solid acid catalysts. mdpi.com For example, a magnetite-immobilized nano-ruthenium catalyst has been used for the direct coupling of sulfonamides and alcohols, a process that produces only water as a byproduct and allows for easy magnetic separation and reuse of the catalyst. acs.org
Photocatalysis: Visible-light photocatalysis represents a green and sustainable approach for forming carbon-heteroatom bonds. acs.org Copper-catalyzed sulfonylation of aryl halides with sulfinates has been achieved using visible light, operating under mild conditions with a broad substrate scope. acs.org These methods avoid the need for harsh reagents and high temperatures.
Advanced Synthetic Strategies for Complex Sulfonamide Architectures
The demand for structurally novel sulfonamides has driven the development of sophisticated synthetic routes. These strategies often focus on building molecular complexity in a controlled and efficient manner, utilizing cascade reactions, multicomponent approaches, and innovative activation methods like photochemistry and electrochemistry to forge intricate molecular frameworks that were previously difficult to access.
Cascade reactions, also known as domino or tandem reactions, combine multiple transformations into a single synthetic operation without isolating intermediates. york.ac.uk This approach offers significant advantages, including increased efficiency, reduced waste, and the avoidance of handling potentially hazardous intermediates. york.ac.uk Similarly, multicomponent reactions (MCRs) bring together three or more starting materials in a one-pot synthesis to form a product that incorporates structural features from each reactant. nih.gov MCRs are highly valued for their atom economy and ability to rapidly generate libraries of structurally diverse compounds. nih.gov
A notable example is the Knoevenagel condensation/aza-Wittig reaction cascade used for synthesizing 3-sulfonyl-substituted quinolines. beilstein-journals.org This process involves the reaction of o-azidobenzaldehydes with ketosulfonamides or ketosulfones, proceeding through a domino sequence to yield the desired quinoline core in good to excellent yields. beilstein-journals.org Another innovative MCR involves the generation of a zwitterion from dimethyl acetylenedicarboxylate, which then reacts with an aryl sulfonamide and an isocyanide. nih.gov This highly atom-economical and stereoselective strategy produces sulfonamide-conjugated ketenimines, which serve as versatile intermediates for further synthetic diversification. nih.gov Radical reactions are also well-suited for designing MCRs due to their high tolerance for various functional groups and low sensitivity to solvent effects. mdpi.com Photoinduced radical addition of interelement compounds to unsaturated compounds is a key strategy in this area. mdpi.com
| Strategy | Key Reactants | Product Type | Key Advantages |
| Knoevenagel/aza-Wittig Cascade beilstein-journals.org | o-Azidobenzaldehydes, Ketosulfonamides | 3-Sulfonyl-quinolines | High yields, domino process |
| Zwitterion-based MCR nih.gov | Dimethyl acetylenedicarboxylate, Aryl sulfonamides, Isocyanides | Ketenimine sulfonamides | High atom economy, stereoselective |
| Radical-based MCR mdpi.com | Interelement compounds, Unsaturated compounds | Functionalized sulfonamides | High functional group tolerance |
Macrocycles, cyclic molecules with rings containing at least twelve atoms, are of significant interest in medicinal chemistry. whiterose.ac.uk However, synthetic methods to incorporate sulfonamide groups into these large rings are limited. york.ac.uk Recently, novel ring expansion strategies have been developed to address this challenge, enabling the synthesis of medium-sized and macrocyclic sulfonamides. researchgate.netresearchgate.net These methods are particularly advantageous as they can often be performed without the use of classical protecting groups. researchgate.net
Two distinct ring expansion strategies have emerged, both of which are based on cascade reactions. york.ac.uk
Method 1: Nitro Reduction Initiation: This method uses the reduction of a nitro group to an amine, which then initiates an intramolecular cyclization and ring expansion sequence. york.ac.ukresearchgate.net The ring expansion can sometimes occur spontaneously following the initial reduction. researchgate.net
Method 2: Amine Conjugate Addition Initiation: In this approach, the key ring-expanding step is triggered by the conjugate addition of an amine. york.ac.ukresearchgate.net
These techniques have proven effective for creating diversely functionalized cyclic sulfonamides in a range of ring sizes with good to excellent yields. researchgate.netyork.ac.uk The viability and ring-size dependency of these reactions have been successfully modeled using Density Functional Theory (DFT) calculations, which aligns well with experimental outcomes. researchgate.net
| Initiation Step | Key Transformation | Ring Sizes Accessible | Yields |
| Nitro Reduction researchgate.net | Intramolecular cyclization cascade | Medium to Macrocyclic | Good to Excellent |
| Conjugate Addition researchgate.net | Intramolecular cyclization cascade | Medium to Macrocyclic | Good to Excellent |
Modern synthetic chemistry increasingly utilizes light and electricity as clean and efficient reagents to drive chemical transformations. These methods offer unique pathways for forming reactive intermediates under mild conditions.
Photochemical Methods capitalize on the energy of light to access excited states of molecules, enabling reactions that are often difficult to achieve thermally. One powerful technique is Excited State Intramolecular Proton Transfer (ESIPT), which has been harnessed as a synthetic tool for the rapid construction of complex polyheterocycles. mdpi.com In this context, sulfonamides can act as proton donors to initiate photoinduced reactions, leading to the formation of polyheterocyclic cores with fused cyclic sulfonamide moieties. mdpi.com This approach allows for significant increases in molecular complexity in a single, experimentally simple photochemical step. mdpi.comnsf.gov Photochemical methods can also be used to generate nitrogen radicals from sulfonamides, stimulating regioselective C-H amination of alkanes to synthesize compounds like pyrrolidines. thieme-connect.com
Electrochemical Methods use an electric current to drive oxidation and reduction reactions, providing an environmentally benign alternative to chemical reagents. acs.org The electrochemical oxidative coupling of readily available thiols and amines has been developed as a direct route to sulfonamides. acs.org This transformation is driven entirely by electricity, requires no catalysts or sacrificial reagents, and produces hydrogen gas as the only byproduct. acs.org The process can be highly efficient, with reactions completed in minutes when using microflow reactors. acs.org Another key application is the generation of sulfonamidyl radicals through the anodic oxidation of hydrogen bonding complexes between a sulfonamide and an acetate. nih.gov These electro-generated radicals can then undergo intramolecular cyclization to form benzosultams, a valuable heterocyclic scaffold. nih.gov This method relies on a proton-coupled electron transfer (PCET) pathway. nih.gov Furthermore, electrochemistry provides a simple and highly chemoselective approach for the cleavage of sulfonimides to directly yield sulfonamides. acs.org
| Method | Activation | Key Intermediate/Process | Product Type | Advantages |
| Photochemical (ESIPT) mdpi.com | Light | Excited State Intramolecular Proton Transfer | Fused Polyheterocyclic Sulfonamides | High complexity increase, mild conditions |
| Electrochemical Coupling acs.org | Electricity | Anodic oxidation of thiols and amines | Acyclic Sulfonamides | Green (no chemical oxidants), rapid (flow), uses commodity chemicals |
| Electrochemical Cyclization nih.gov | Electricity | Sulfonamidyl radical via PCET | Benzosultams | Generation of reactive radicals, mild conditions |
| Electrochemical Cleavage acs.org | Electricity | Selective reduction of sulfonimide | Sulfonamides | High chemoselectivity, reagent-free |
Molecular Design and Derivatization of the 3 Methyl 4 Propoxybenzenesulfonamide Scaffold
Systematic Modification of the Propoxy Moiety
The 4-propoxy group is a key feature of the 3-methyl-4-propoxybenzenesulfonamide structure, contributing to its lipophilicity and potential for interaction with biological targets. Modifications to this alkoxy chain can significantly alter the compound's properties.
The extension or shortening of the alkyl chain in the alkoxy group, a process known as homologation, is a common strategy to fine-tune the lipophilic character of a molecule. While specific studies on the homologation of this compound are not extensively documented, the principles of alkoxy chain variation are well-established in medicinal chemistry. Increasing the chain length from a methoxy (B1213986) to a butoxy group, for example, generally increases lipophilicity, which can influence absorption, distribution, metabolism, and excretion (ADME) properties. Conversely, shorter chains decrease lipophilicity. The optimal chain length is often a balance between achieving sufficient potency and maintaining desirable pharmacokinetic properties.
Research on related 4-alkoxybenzenesulfonamide derivatives has shown that variations in the alkoxy chain length can impact biological activity. For instance, in a series of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives, modification of the alkoxy group was a key strategy to modulate their pharmacological profile.
Table 1: Effect of Alkoxy Chain Length on Lipophilicity in 4-Alkoxybenzenesulfonamides (Illustrative)
| Compound | Alkoxy Group | Calculated logP (Illustrative) |
|---|---|---|
| 4-Methoxybenzenesulfonamide | -OCH₃ | 1.2 |
| 4-Ethoxybenzenesulfonamide | -OCH₂CH₃ | 1.7 |
| 4-Propoxybenzenesulfonamide | -OCH₂CH₂CH₃ | 2.2 |
| 4-Butoxybenzenesulfonamide | -OCH₂CH₂CH₂CH₃ | 2.7 |
Note: logP values are illustrative and would need to be determined experimentally or through more sophisticated computational models for this compound and its homologues.
The incorporation of heteroatoms such as oxygen or nitrogen into the alkoxy chain can introduce polarity, hydrogen bonding capabilities, and conformational constraints. This strategy can lead to improved solubility and target-specific interactions. For example, replacing a methylene (B1212753) group (-CH₂-) with an oxygen atom to form an ether linkage (e.g., a methoxyethoxy group) can increase hydrophilicity. The Williamson ether synthesis is a classical method that can be employed to synthesize such ether-containing side chains. masterorganicchemistry.comchadsprep.comorganic-chemistry.org
A patent for certain benzenesulfonamide (B165840) derivatives describes alkoxy groups that can contain heteroatoms, highlighting the interest in such modifications for therapeutic applications. google.com The introduction of a triazole moiety, a nitrogen-containing heterocycle, within a side chain of benzenesulfonamides has been explored to enhance inhibitory activity against certain enzymes. nih.gov
Table 2: Examples of Propoxy Moiety Modifications with Heteroatoms
| Modification | Modified Moiety | Potential Property Change |
|---|---|---|
| Ether Linkage | -O(CH₂)₂OCH₃ | Increased hydrophilicity, potential for H-bonding |
| Amine Linkage | -O(CH₂)₂NH₂ | Introduction of a basic center, potential for ionic interactions |
Substituent Effects on the Benzenesulfonamide Ring System
The position of the methyl group on the benzene (B151609) ring relative to the sulfonamide and propoxy groups defines the compound as a specific positional isomer. nih.govnih.gov Moving the methyl group from position 3 to other positions (e.g., 2 or 5) would result in isomers with different spatial arrangements and electronic distributions. For instance, moving the methyl group to the ortho position (2-methyl) relative to the sulfonamide could introduce steric hindrance that affects the conformation of the sulfonamide group. The electronic effect of the methyl group (weakly electron-donating) will also have a differential impact on the acidity of the sulfonamide proton depending on its position.
Table 3: Positional Isomers of Methyl-4-propoxybenzenesulfonamide
| Isomer | IUPAC Name | Relative Positions |
|---|---|---|
| 1 | This compound | Methyl is meta to sulfonamide, ortho to propoxy |
| 2 | 2-Methyl-4-propoxybenzenesulfonamide | Methyl is ortho to sulfonamide, meta to propoxy |
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic ring can significantly alter the electronic properties of the benzenesulfonamide. libretexts.orglibretexts.orgyoutube.com EDGs, such as methoxy (-OCH₃) or amino (-NH₂), increase the electron density of the ring and generally decrease the acidity of the sulfonamide proton. libretexts.org Conversely, EWGs, such as nitro (-NO₂) or cyano (-CN), decrease the electron density of the ring and increase the acidity of the sulfonamide proton by stabilizing the resulting anion. libretexts.orglibretexts.org The Hammett substituent constants (σ) are often used to quantify these electronic effects. researchgate.net
Research has shown that the acidity of the sulfonamide proton is crucial for its interaction with certain biological targets, and this acidity can be fine-tuned by the appropriate choice of ring substituents. byjus.com
Table 4: Predicted Effect of Substituents on the Acidity of the Benzenesulfonamide Ring
| Substituent (X) at position 5 | Substituent Type | Predicted Effect on Acidity (pKa) |
|---|---|---|
| -H (original) | Neutral | Baseline |
| -OCH₃ | Electron-Donating | Decrease (Higher pKa) |
| -NH₂ | Strong Electron-Donating | Significant Decrease (Higher pKa) |
| -Cl | Electron-Withdrawing | Increase (Lower pKa) |
| -NO₂ | Strong Electron-Withdrawing | Significant Increase (Lower pKa) |
Note: These are predicted trends based on general principles of physical organic chemistry.
The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring is a common medicinal chemistry strategy to modulate potency, selectivity, and metabolic stability. Halogens are electron-withdrawing by induction but can be weakly electron-donating by resonance. Their effect on acidity is generally to increase it. nih.gov The position of halogenation is critical. For instance, halogenation at the 2-position of a benzenesulfonamide has been used to orient the ring within the active site of target proteins. nih.gov The synthesis of halogenated benzenesulfonamides can be achieved through various standard aromatic substitution reactions. mdpi.com
Table 5: Potential Halogenated Derivatives of this compound
| Derivative | Position of Halogen | Potential Impact |
|---|---|---|
| 2-Chloro-3-methyl-4-propoxybenzenesulfonamide | 2-position | Increased acidity, altered steric profile |
| 5-Bromo-3-methyl-4-propoxybenzenesulfonamide | 5-position | Increased lipophilicity and acidity |
Modifications at the Sulfonamide Nitrogen
The sulfonamide functional group is a cornerstone of many therapeutic agents. The hydrogen atoms on the sulfonamide nitrogen are amenable to substitution, providing a critical handle for molecular modification. These modifications can profoundly impact a compound's biological activity, selectivity, and pharmacokinetic profile by altering its hydrogen bonding capacity, lipophilicity, and steric profile.
N-Alkylation and N-Arylation Strategies
The introduction of alkyl and aryl groups at the sulfonamide nitrogen (N-alkylation and N-arylation) is a fundamental strategy to explore the structure-activity relationships (SAR) of this compound derivatives.
N-Alkylation involves the reaction of the parent sulfonamide with an alkyl halide or another suitable alkylating agent in the presence of a base. The choice of base and reaction conditions is crucial to ensure selective N-alkylation over potential O-alkylation of the sulfonamide oxygen atoms. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The reaction solvent can range from polar aprotic solvents like dimethylformamide (DMF) to acetone, depending on the reactivity of the alkylating agent.
N-Arylation of sulfonamides can be achieved through several methods, including the Buchwald-Hartwig and Ullmann cross-coupling reactions. These palladium- or copper-catalyzed reactions enable the formation of a C-N bond between the sulfonamide nitrogen and an aryl halide or triflate. These methods are highly versatile and allow for the introduction of a wide array of substituted and unsubstituted aryl and heteroaryl moieties. The selection of the appropriate catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.
Table 1: Representative N-Alkylation and N-Arylation Reactions of this compound
| Reagent | Reaction Type | Conditions | Product |
| Iodomethane | N-Alkylation | K₂CO₃, Acetone, reflux | N-Methyl-3-methyl-4-propoxybenzenesulfonamide |
| Benzyl bromide | N-Alkylation | NaH, DMF, 0 °C to rt | N-Benzyl-3-methyl-4-propoxybenzenesulfonamide |
| Phenylboronic acid | N-Arylation | Cu(OAc)₂, Pyridine (B92270), 4Å MS | N-Phenyl-3-methyl-4-propoxybenzenesulfonamide |
| 4-Chloropyridine | N-Arylation | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-(Pyridin-4-yl)-3-methyl-4-propoxybenzenesulfonamide |
Note: This table presents illustrative examples of potential reactions. Specific reaction conditions and outcomes would need to be determined experimentally.
Formation of Cyclic Sulfonamide Derivatives
Cyclization of the sulfonamide moiety can lead to the formation of novel heterocyclic systems with constrained conformations. This conformational rigidity can be advantageous for enhancing binding affinity and selectivity towards a biological target. The synthesis of cyclic sulfonamides, or sultams, derived from this compound can be accomplished through intramolecular reactions.
One common approach involves the initial N-alkylation of the parent sulfonamide with a bifunctional reagent containing a leaving group at one end and a reactive group at the other. For instance, reaction with a dihaloalkane can be followed by an intramolecular cyclization under basic conditions to yield a cyclic sulfonamide. The ring size of the resulting sultam can be controlled by the length of the alkyl chain of the bifunctional reagent.
Another strategy involves the use of a precursor that already contains a suitable chain for cyclization. For example, a derivative of this compound with a hydroxyalkyl or aminoalkyl substituent on the nitrogen could undergo intramolecular cyclization via activation of the terminal functional group.
Introduction of Chirality through Nitrogen Substituents
The introduction of a chiral center at the sulfonamide nitrogen or within its substituents can be a powerful tool for developing stereoselective therapeutic agents. This can be achieved by reacting the this compound with a chiral alkylating or arylating agent.
For example, N-alkylation with a chiral epoxide can introduce a chiral β-hydroxyalkyl group. Alternatively, coupling with a chiral amine or alcohol followed by further synthetic manipulations can also install a chiral substituent.
The use of chiral auxiliaries is another established method. A chiral auxiliary can be temporarily attached to the sulfonamide nitrogen to direct a subsequent diastereoselective reaction. Once the desired stereochemistry is established in the substituent, the auxiliary can be cleaved to yield the enantiomerically enriched product. The choice of a suitable chiral auxiliary depends on the specific transformation and the desired stereochemical outcome.
Spectroscopic and Structural Characterization of 3 Methyl 4 Propoxybenzenesulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon skeleton and the specific environment of each proton.
The ¹H NMR spectrum of 3-methyl-4-propoxybenzenesulfonamide is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are used for assignment. The aromatic region is expected to show a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The propoxy and methyl groups will exhibit signals in the aliphatic region, and the amide protons of the sulfonamide group will typically appear as a broad singlet.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-2 (Aromatic) | ~7.7 | d | ~2.0 | 1H |
| H-6 (Aromatic) | ~7.6 | dd | ~8.5, 2.0 | 1H |
| H-5 (Aromatic) | ~6.9 | d | ~8.5 | 1H |
| -SO₂NH₂ | ~7.0 | br s | - | 2H |
| -OCH₂CH₂CH₃ | ~4.0 | t | ~6.5 | 2H |
| Ar-CH₃ | ~2.3 | s | - | 3H |
| -OCH₂CH₂CH₃ | ~1.8 | sextet | ~7.0 | 2H |
d = doublet, dd = doublet of doublets, t = triplet, s = singlet, br s = broad singlet, sextet = sextet
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts are influenced by the electronic environment, with carbons attached to electronegative atoms like oxygen and sulfur appearing at higher chemical shifts (downfield).
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4 (Ar-O) | ~158 |
| C-1 (Ar-S) | ~140 |
| C-3 (Ar-C) | ~135 |
| C-6 (Ar-CH) | ~130 |
| C-2 (Ar-CH) | ~128 |
| C-5 (Ar-CH) | ~112 |
| -OCH₂CH₂CH₃ | ~70 |
| -OCH₂CH₂CH₃ | ~22 |
| Ar-CH₃ | ~16 |
Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be crucial for:
Confirming the propoxy chain by showing cross-peaks between the -OCH₂- protons and the -CH₂- protons, and between the central -CH₂- protons and the terminal -CH₃ protons.
Establishing the connectivity of the aromatic protons, for instance, by showing a correlation between the proton at C-5 and the proton at C-6.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment identifies which proton is directly attached to which carbon atom by showing a correlation peak for each C-H bond. sdsu.edunanalysis.com Key correlations would include:
The aromatic proton at δ ~6.9 ppm correlating with the aromatic carbon at δ ~112 ppm (C-5).
The methyl protons at δ ~2.3 ppm correlating with the methyl carbon at δ ~16 ppm.
The oxymethylene (-OCH₂-) protons at δ ~4.0 ppm correlating with the carbon at δ ~70 ppm.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is vital for piecing together the molecular structure. sdsu.eduyoutube.comlibretexts.org HMBC data is primarily used to confirm and reject proposed NMR assignments. sdsu.edu For this molecule, HMBC would confirm the substitution pattern on the benzene ring through correlations such as:
A cross-peak between the methyl protons (on C-3) and the aromatic carbons C-2, C-3, and C-4.
Correlations between the -OCH₂- protons and the aromatic carbon C-4, confirming the position of the propoxy group.
Correlations from the aromatic proton H-2 to carbons C-4 and C-6, and from H-6 to C-4 and C-2.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The sulfonamide (-SO₂NH₂) group gives rise to several strong and characteristic absorption bands in the IR spectrum. rsc.org
N-H Stretching : The -NH₂ group typically shows two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. These bands are generally observed in the range of 3390–3323 cm⁻¹ and 3279–3229 cm⁻¹, respectively. znaturforsch.com
S=O Stretching : The sulfonyl group (-SO₂) is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching modes. rsc.org These are typically found in the regions of 1344–1310 cm⁻¹ (asymmetric) and 1187–1145 cm⁻¹ (symmetric). rsc.orgznaturforsch.com These strong absorptions are a key signature for the presence of a sulfonamide.
S-N Stretching : The stretching vibration of the sulfur-nitrogen bond is expected to appear in the 935-875 cm⁻¹ region. researchgate.net
Characteristic Vibrational Frequencies of the Sulfonamide Group
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric N-H Stretch | -NH₂ | ~3370 | Medium |
| Symmetric N-H Stretch | -NH₂ | ~3270 | Medium |
| Asymmetric S=O Stretch | -SO₂ | ~1330 | Strong |
| Symmetric S=O Stretch | -SO₂ | ~1160 | Strong |
The substituted benzene ring and the propoxy group also present characteristic vibrational bands.
Aromatic C-H Stretching : The stretching of C-H bonds on the benzene ring typically occurs just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). vscht.cz
Aliphatic C-H Stretching : The C-H bonds of the methyl and propoxy groups will show stretching vibrations just below 3000 cm⁻¹ (in the 2960-2850 cm⁻¹ range).
C=C Ring Stretching : The benzene ring exhibits characteristic skeletal vibrations from C=C stretching, which appear as a series of bands in the 1600–1450 cm⁻¹ region.
C-O Stretching : The propoxy group will show strong C-O stretching bands. The asymmetric C-O-C stretch is expected around 1286–1254 cm⁻¹ and the symmetric stretch around 1056–1022 cm⁻¹. rsc.org
C-H Out-of-Plane Bending : The pattern of C-H out-of-plane (oop) bending bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring. vscht.cz For a 1,2,4-trisubstituted ring, a strong band is typically expected in the 880-800 cm⁻¹ range.
Raman spectroscopy provides complementary information to IR. While S=O stretches are strong in both, the aromatic ring vibrations often give strong, sharp signals in the Raman spectrum, which can be useful for detailed structural analysis. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as insights into its chemical structure through fragmentation analysis.
High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is established as C₁₀H₁₅NO₃S.
The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element:
Carbon (¹²C): 10 x 12.000000 = 120.000000
Hydrogen (¹H): 15 x 1.007825 = 15.117375
Nitrogen (¹⁴N): 1 x 14.003074 = 14.003074
Oxygen (¹⁶O): 3 x 15.994915 = 47.984745
Sulfur (³²S): 1 x 31.972071 = 31.972071
Summing these values gives a theoretical monoisotopic mass of 229.077265 Da . An experimental HRMS measurement for the protonated molecule ([M+H]⁺) would be expected to yield a value extremely close to 230.085090 Da. The high accuracy of this technique allows for the confident confirmation of the molecular formula, distinguishing it from other potential isobaric compounds.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅NO₃S |
| Calculated Molecular Weight | 229.296 g/mol |
| Theoretical Monoisotopic Mass | 229.077265 Da |
| Expected [M+H]⁺ Ion Mass | 230.085090 Da |
The fragmentation pattern observed in a mass spectrum provides a roadmap to the structural connectivity of a molecule. While an experimental spectrum for this compound is not available, a plausible fragmentation pathway can be predicted based on the known fragmentation of other benzenesulfonamide (B165840) derivatives.
Upon ionization, typically by electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ would be formed. Collision-induced dissociation (CID) of this precursor ion would likely lead to a series of characteristic fragment ions. Key predicted fragmentation pathways include:
Loss of the propoxy group: Cleavage of the ether bond could result in the loss of a propene molecule (C₃H₆, 42.04695 Da) or a propyl radical (C₃H₇•, 43.05478 Da), leading to the formation of a hydroxytoluenesulfonamide cation.
Cleavage of the sulfonamide bond: The S-N bond is a common point of cleavage in sulfonamides. This could lead to the formation of a 3-methyl-4-propoxybenzenesulfonyl cation.
Loss of sulfur dioxide: A characteristic fragmentation of aromatic sulfonamides is the extrusion of SO₂ (63.96190 Da).
Cleavage of the aromatic ring: Further fragmentation could involve the breakdown of the substituted benzene ring.
| Predicted Fragment Ion (m/z) | Plausible Neutral Loss | Proposed Fragment Structure |
|---|---|---|
| 187.0661 | C₃H₆ (Propene) | [M+H - C₃H₆]⁺ |
| 172.0427 | C₃H₇• (Propyl radical) and NH₃ | [M+H - C₃H₇ - NH₃]⁺ |
| 155.0318 | SO₂NH₂ | [M+H - SO₂NH₂]⁺ |
| 91.0542 | C₄H₉O₃S | [C₇H₇]⁺ (Tropylium ion) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings.
The chromophore in this compound is the substituted benzene ring. The electronic spectrum of benzene and its derivatives is characterized by several absorption bands arising from π → π* transitions. The presence of substituents on the benzene ring—in this case, a methyl group, a propoxy group, and a sulfonamide group—influences the energy of these transitions and thus the position of the absorption maxima (λ_max).
Both the propoxy and methyl groups are electron-donating, which are known to cause a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands of the benzene ring. The sulfonamide group is generally considered to be weakly electron-withdrawing. The interplay of these substituents will determine the precise location of the absorption bands. It is anticipated that this compound will exhibit characteristic absorption bands in the UV region, likely with a primary absorption band around 220-240 nm and a secondary, less intense band around 270-290 nm.
| Predicted Absorption Band | Approximate λ_max (nm) | Electronic Transition | Chromophore |
|---|---|---|---|
| Primary | 220 - 240 | π → π | Substituted Benzene Ring |
| Secondary | 270 - 290 | π → π | Substituted Benzene Ring |
The polarity of the solvent can influence the position of the absorption maxima in UV-Vis spectroscopy. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the molecule.
For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent, which decreases the energy gap for the transition. Conversely, a hypsochromic (blue) shift to shorter wavelengths can be observed with increasing solvent polarity for n → π* transitions.
For this compound, it is expected that changing from a non-polar solvent (e.g., hexane) to a polar solvent (e.g., ethanol or water) would result in a slight bathochromic shift of the π → π* absorption bands. The magnitude of this shift would provide information about the change in dipole moment of the molecule upon electronic excitation.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure has been reported for this compound, insights into its likely solid-state structure can be gained from the crystal structures of analogous substituted benzenesulfonamides nih.govresearchgate.net.
It is anticipated that in the solid state, the molecules of this compound would be linked by intermolecular hydrogen bonds. The sulfonamide group provides both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the two oxygen atoms). These interactions are likely to lead to the formation of hydrogen-bonded chains or dimers, which are common motifs in the crystal packing of sulfonamides.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
The molecular geometry of sulfonamides is characterized by a tetrahedral sulfur atom bonded to two oxygen atoms, a nitrogen atom, and a carbon atom of the benzene ring. The precise bond lengths and angles define the conformation of the molecule.
In a structurally similar compound, 4-methyl-N-propylbenzenesulfonamide, the crystal structure reveals two independent molecules in the asymmetric unit. The S=O bond distances in the sulfonamide group are in the range of 1.428(2) to 1.441(2) Å, which are typical for sulfonamides. The S–C bond length is approximately 1.766(3) Å, and the S–N bond lengths are around 1.618(2) and 1.622(3) Å. nih.gov
The bond angles around the sulfur atom deviate slightly from a perfect tetrahedral geometry. The O–S–O bond angles are approximately 119.49(13)° and 118.26(13)°, while the N–S–C bond angles are about 106.86(13)° and 108.27(13)°. nih.gov These values are consistent with the expected sp³ hybridization of the sulfur atom, with some distortion due to the different electronic nature of the substituents.
Torsion angles are critical in defining the three-dimensional arrangement of the molecule. For instance, in 4-methyl-N-propylbenzenesulfonamide, the conformation of the propyl group relative to the toluene moiety is described as gauche when viewed down the N–S bond. nih.govresearchgate.net The torsion angle between the first carbon atom of the propyl chain and one of the sulfonamide oxygen atoms is reported to be around 60.5(3)° and 57.3(2)° for the two molecules in the asymmetric unit. nih.gov Similarly, in 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, the aryl groups of the sulfonamide are oriented gauche to one another, with a C1–S1–N1–C8 torsion angle of 57.9(2)°. nih.gov
Table 1: Selected Bond Lengths (Å) for a Representative Sulfonamide (Data from 4-methyl-N-propylbenzenesulfonamide)
| Bond | Length (Å) |
| S=O | 1.428(2) - 1.441(2) |
| S–C | 1.766(3) |
| S–N | 1.618(2) - 1.622(3) |
Table 2: Selected Bond Angles (°) for a Representative Sulfonamide (Data from 4-methyl-N-propylbenzenesulfonamide)
| Angle | Degree (°) |
| O–S–O | 118.26(13) - 119.49(13) |
| N–S–C | 106.86(13) - 108.27(13) |
Table 3: Selected Torsion Angles (°) for Representative Sulfonamides
| Compound | Torsion Angle | Degree (°) |
| 4-methyl-N-propylbenzenesulfonamide | C(propyl)–N–S–O | 57.3(2) - 60.5(3) |
| 4-methyl-N-(4-methylbenzyl)benzenesulfonamide | C1–S1–N1–C8 | 57.9(2) |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The arrangement of molecules in the solid state is governed by a network of intermolecular interactions, which play a crucial role in determining the physical properties of the compound. In sulfonamides, hydrogen bonding is a predominant intermolecular force.
The crystal structure of 4-methyl-N-propylbenzenesulfonamide demonstrates an intricate three-dimensional network formed through intermolecular C–H⋯O and N–H⋯O hydrogen bonds. nih.govresearchgate.net The classic N–H⋯O hydrogen bonds occur between the sulfonamide N–H group of one molecule and a sulfonyl oxygen atom of a neighboring molecule. These interactions are strong, with donor-acceptor (D⋯A) distances of approximately 2.925(3) and 2.968(3) Å, and D–H⋯A angles of 161(3)° and 172(3)°. nih.gov These interactions lead to the formation of ribbon-like structures that extend parallel to the ab plane of the crystal lattice. nih.gov
In addition to the strong N–H⋯O hydrogen bonds, weaker C–H⋯O interactions are also observed. These interactions have longer D⋯A distances, typically ranging from 3.399(4) to 3.594(4) Å, and D–H⋯A angles in the range of 152.8 to 170.2°. nih.gov In the crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, N–H⋯O hydrogen bonds also link the molecules into ribbons, and these ribbons are further connected into a three-dimensional network by C–H⋯π interactions. nih.gov
Table 4: Hydrogen Bond Geometry (Å, °) for a Representative Sulfonamide (Data from 4-methyl-N-propylbenzenesulfonamide)
| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | D–H⋯A (°) |
| N–H⋯O | - | - | 2.925(3) | 161(3) |
| N–H⋯O | - | - | 2.968(3) | 172(3) |
| C–H⋯O | - | - | 3.399(4) | 152.8 |
| C–H⋯O | - | - | 3.594(4) | 170.2 |
Computational and Theoretical Chemistry Studies of 3 Methyl 4 Propoxybenzenesulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These calculations provide valuable insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is often employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This involves calculating forces on the atoms and adjusting their positions to find a minimum energy structure.
For benzenesulfonamide (B165840) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G**, are used to predict bond lengths, bond angles, and dihedral angles. acs.org These calculations also yield important electronic properties such as the total energy, dipole moment, and the distribution of electronic charge within the molecule. For instance, in a study of para-methylbenzene sulfonamide, DFT was used to determine the geometric parameters and conformational properties. acs.orgnih.gov
Table 1: Hypothetical Optimized Geometric Parameters for 3-Methyl-4-propoxybenzenesulfonamide (Illustrative)
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C-S | 1.77 Å |
| S-N | 1.63 Å | |
| S=O | 1.43 Å | |
| C-O (propoxy) | 1.37 Å | |
| Bond Angle | O=S=O | 120° |
| C-S-N | 107° | |
| Dihedral Angle | C-C-S-N | Variable (describes conformation) |
| Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Chemical Softness, Hardness)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating how easily the electron cloud can be polarized.
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.
These parameters are frequently calculated for new compounds to understand their reactive nature. mdpi.com
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Illustrative)
| Parameter | Hypothetical Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.38 |
| Electronegativity (χ) | 3.85 |
| Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. mkjc.in It is plotted onto the electron density surface and color-coded to indicate regions of positive and negative electrostatic potential. MEP maps are valuable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.
Typically, red or yellow colors indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on atoms like oxygen and nitrogen. Blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. mkjc.inuq.edu.au For a benzenesulfonamide derivative, the oxygen atoms of the sulfonyl group and the nitrogen of the sulfonamide would be expected to be electron-rich regions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational changes and flexibility of a molecule.
Conformational Flexibility and Rotational Barriers of the Propoxy Group
MD simulations would be an ideal tool for investigating the conformational flexibility of this compound. A key area of interest would be the rotation of the propoxy group attached to the benzene (B151609) ring. The simulation could reveal the preferred orientations (conformers) of this group and the energy barriers between these different conformations.
The simulation would track the dihedral angle of the C-C-O-C bond of the propoxy group over time, allowing for the calculation of the potential energy surface associated with its rotation. This would identify the most stable (lowest energy) conformations and the transition states (highest energy) between them, thus defining the rotational energy barrier. Such information is crucial for understanding how the molecule might interact with a biological target, as the flexibility of side chains can play a significant role in binding. Studies on similar molecules have investigated the rotational barriers of methyl and other alkyl groups. nih.gov
Computational Probes of Molecular Interactions (purely theoretical, non-biological context)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, and in a purely theoretical framework without a specific biological target, molecular docking can be employed with hypothetical receptor models to analyze its potential binding modes. purdue.edu
These hypothetical receptors are not based on known protein structures but are constructed with idealized binding pockets. youtube.com These pockets can be designed to have specific geometric and chemical features, such as hydrophobicity, hydrogen-bonding capabilities, and electrostatic potentials. youtube.com By docking this compound into these varied hypothetical binding sites, it is possible to identify the key intermolecular interactions that the molecule is likely to form. nih.gov
The process typically involves:
Generating a 3D structure of this compound.
Designing a hypothetical binding site with defined properties. This can be a simple cavity or a more complex surface with specific functional groups. nih.gov
Performing the docking simulation , where a search algorithm systematically explores the conformational space of the ligand within the binding site. nih.gov
Scoring the resulting poses using a scoring function that estimates the binding affinity. meilerlab.org
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural features of molecules with their physicochemical properties. kashanu.ac.ir For this compound, QSPR models can be developed to predict a wide range of chemical attributes without the need for experimental measurements.
The development of a QSPR model involves several steps:
Dataset compilation: A set of molecules with known experimental values for a particular property of interest is collected.
Descriptor calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors can be constitutional, topological, geometric, or quantum-chemical in nature. bohrium.combiointerfaceresearch.com
Model building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the property. kashanu.ac.ir
Model validation: The predictive power of the model is assessed using various statistical metrics and external validation sets.
For benzenesulfonamide derivatives, QSPR studies have been used to predict properties such as melting point, solubility, and partition coefficients. bohrium.comnih.gov The descriptors used in these models often relate to molecular size, shape, symmetry, and intermolecular interactions. bohrium.com For this compound, descriptors such as molecular weight, surface area, volume, and various topological indices would be calculated. kashanu.ac.ir Quantum-chemical descriptors like dipole moment and polarizability would also be important for predicting its properties. researchgate.net
Table 2: Examples of Descriptors Used in QSPR Models for Benzenesulfonamide Derivatives
| Descriptor Type | Example Descriptors | Predicted Property |
| Constitutional | Molecular Weight, Number of Rings | Melting Point |
| Topological | Wiener Index, Randic Index | Heat Capacity, Entropy |
| Geometric | Molecular Surface Area, Molecular Volume | Solubility |
| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Partition Coefficient |
This table provides a generalized overview of descriptors and their applications in QSPR studies of related compounds. kashanu.ac.ir
Theoretical Structure-Property Relationship (SPR) Investigations
The chemical behavior of this compound is significantly influenced by the electronic and steric nature of its substituents—the methyl and propoxy groups. Theoretical Structure-Property Relationship (SPR) investigations aim to quantify these influences by correlating substituent parameters with computed molecular descriptors.
Electronic Parameters: The Hammett constant (σ) is a widely used parameter to quantify the electron-donating or electron-withdrawing nature of a substituent on a benzene ring. libretexts.orgpitt.edu The methyl group is weakly electron-donating, while the propoxy group is a stronger electron-donating group due to resonance. These electronic effects can be correlated with computed descriptors such as the partial atomic charges on the ring carbons, the dipole moment of the molecule, and the energies of the frontier molecular orbitals (HOMO and LUMO). acs.orgnih.gov Computational studies can calculate these descriptors and establish a quantitative relationship with the Hammett constants of the substituents. slideshare.netmlsu.ac.in
First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules with high accuracy. dtic.milresearchgate.netpsi-k.net For this compound, DFT can be used to simulate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Spectroscopy: The chemical shifts in an NMR spectrum are highly sensitive to the local electronic environment of each nucleus. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. semanticscholar.orgrsc.org The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical predictions can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral peaks. researchgate.netnih.gov
IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict the harmonic vibrational frequencies of this compound. researchgate.net These calculated frequencies can be visualized to understand the nature of the vibrations (e.g., stretching, bending) and can be compared with experimental IR spectra to identify characteristic functional group peaks, such as those for the sulfonamide, methyl, and propoxy groups. mdpi.comresearchgate.net
Table 3: Predicted Spectroscopic Data for a Generic Substituted Benzenesulfonamide
| Spectroscopy Type | Predicted Parameter | Corresponding Functional Group/Atom |
| ¹H NMR | Chemical Shift (ppm) | Aromatic protons, Methyl protons, Propoxy protons, Amide protons |
| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons, Methyl carbon, Propoxy carbons |
| IR | Vibrational Frequency (cm⁻¹) | N-H stretch, S=O stretch, C-H stretch, C-O stretch |
This table illustrates the types of spectroscopic data that can be predicted for the molecule using first-principles calculations.
Advanced Analytical Characterization and Methodological Development
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool for separating the target compound from impurities, starting materials, and by-products. The development of specific chromatographic methods is crucial for both quantitative purity assessment and for the isolation of the pure substance.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like 3-methyl-4-propoxybenzenesulfonamide. The development of a stability-indicating HPLC method is a critical step in its characterization. Reversed-phase HPLC (RP-HPLC) is the most common and suitable approach for sulfonamide derivatives. researchgate.net
A typical method development strategy would involve screening various stationary phases and mobile phase compositions to achieve optimal separation. For sulfonamides, C8 and C18 columns are widely used. researchgate.netwu.ac.th A gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities within a reasonable timeframe. wu.ac.thwu.ac.th A scientifically sound starting point for an RP-HPLC method for this compound would be based on methods developed for similar sulfonamide compounds. wu.ac.thwu.ac.thresearchgate.net The goal is to achieve a symmetric peak for the main component, well-resolved from any potential impurities. wu.ac.th
Proposed HPLC Method Parameters: This table outlines a proposed set of starting conditions for developing a robust analytical method for this compound.
| Parameter | Proposed Condition | Rationale |
| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent | C8 columns offer a good balance of retention and resolution for moderately non-polar compounds like sulfonamides. wu.ac.th |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is compatible with mass spectrometry detectors. |
| Mobile Phase B | Acetonitrile (B52724) | A common organic modifier in reversed-phase chromatography, providing good elution strength. nih.gov |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B | A gradient program ensures elution of both polar and non-polar impurities. wu.ac.th |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. wu.ac.th |
| Column Temperature | 25 °C | Maintaining a constant temperature ensures reproducible retention times. wu.ac.th |
| Detector | Photo-Diode Array (PDA) at 265 nm | PDA detection allows for peak purity assessment and selection of an optimal wavelength for quantification. The wavelength is selected based on the UV absorbance maximum of the compound. wu.ac.thwu.ac.th |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. wu.ac.th |
This method would require validation according to ICH guidelines to confirm its linearity, accuracy, precision, and robustness for the quantitative determination of this compound and its impurities. wu.ac.th
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. However, sulfonamides like this compound are generally non-volatile and thermally labile, requiring derivatization prior to analysis to increase their volatility and thermal stability. nih.gov
Derivatization is a key step in the GC-MS analysis of sulfonamides. Common approaches involve methylation or acylation of the sulfonamide nitrogen and any other active hydrogens. nih.gov For instance, derivatization with reagents like diazomethane (B1218177) (for methylation) or trifluoroacetic anhydride (B1165640) (for trifluoroacetylation) can produce volatile derivatives suitable for GC analysis. nih.gov The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized molecule, allowing for definitive identification.
Proposed GC-MS Method Parameters: This table presents a potential GC-MS method, including a necessary derivatization step, for the analysis of this compound.
| Parameter | Proposed Condition | Rationale |
| Derivatization | Methylation of the sulfonamide nitrogen (e.g., using diazomethane or trimethylsilyldiazomethane). | Methylation is a common technique to block the active hydrogen on the sulfonamide group, reducing polarity and increasing volatility. nih.gov |
| GC Column | Elite-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A 5% diphenyl / 95% dimethyl polysiloxane phase is a general-purpose column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at 1 mL/min (constant flow) | Inert carrier gas standard for GC-MS. |
| Oven Program | Initial 100°C (hold 2 min), ramp at 10°C/min to 300°C (hold 5 min) | A temperature ramp allows for the separation of derivatives from by-products and other volatile impurities. |
| Injector Temp | 280 °C | Ensures complete volatilization of the derivatized analyte. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. nih.gov |
| Mass Range | 50-550 m/z | Covers the expected mass range of the derivatized compound and its fragments. |
The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized this compound and characteristic fragment ions resulting from the cleavage of the propyl chain, the sulfonamide bond, and the aromatic rings.
Thermal Analysis for Material Science Insights
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For a chemical compound like this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about its thermal stability, decomposition profile, and phase transitions.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This analysis provides a quantitative measure of the compound's thermal stability and decomposition pattern. For many sulfonamide derivatives, decomposition often occurs at elevated temperatures. akjournals.comnih.gov
A typical TGA thermogram for a pure, anhydrous organic compound like this compound would show a stable baseline with no mass loss until the onset of thermal decomposition. The temperature at which significant mass loss begins is a key indicator of its thermal stability. netzsch.com Studies on other sulfonamides have shown they can be stable up to temperatures well above 200°C. researchgate.net The decomposition of benzenesulfonamide (B165840) derivatives can proceed through the loss of the substituent groups and the cleavage of the S-N and C-S bonds. akjournals.com
Illustrative TGA Data for a Benzenesulfonamide Derivative: This table provides an example of expected TGA results for a compound structurally similar to this compound. Note: This table is illustrative and based on the general thermal behavior of aromatic sulfonamides. Actual values for this compound would need to be determined experimentally.
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
| 25 - 220 | < 0.5% | No significant mass loss, indicating thermal stability in this range. |
| 220 - 350 | ~30% | Onset of decomposition, likely corresponding to the loss of the propoxy group and cleavage of the sulfonamide moiety. |
| > 350 | > 60% | Further fragmentation and decomposition of the aromatic ring structure. |
Differential Scanning Calorimetry (DSC) for Phase Transitions (e.g., Melting Behavior)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and characterize thermal events such as melting, crystallization, and glass transitions. nih.gov For a crystalline solid like this compound, the most prominent feature in a DSC thermogram would be a sharp endothermic peak corresponding to its melting point. researchgate.net
The melting point is a critical physical property that serves as an indicator of purity. Impurities typically cause a depression and broadening of the melting endotherm. nih.gov The enthalpy of fusion (ΔHfus), calculated from the area of the melting peak, is also a characteristic property of the compound. researchgate.net Thermal analysis of various sulfonamides has shown that they exhibit sharp melting points, which can be accurately determined by DSC. akjournals.comakjournals.com
Illustrative DSC Data for a Crystalline Sulfonamide: This table shows representative DSC data for a crystalline sulfonamide, highlighting key thermal transition parameters. Note: This table is illustrative. The actual melting point and enthalpy of fusion for this compound must be determined experimentally. The values are based on typical ranges for related sulfonamide structures. akjournals.comresearchgate.net
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |
| Melting | 145.5 | 148.0 | 110.5 | A sharp endotherm characteristic of the melting of a pure crystalline solid. |
Future Directions and Research Perspectives in 3 Methyl 4 Propoxybenzenesulfonamide Chemistry
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Scalability
The development of efficient, scalable, and environmentally benign synthetic routes is a primary focus in modern organic chemistry. For sulfonamides, research is moving away from classical methods toward innovative strategies that offer higher yields, shorter reaction times, and greener profiles. researchgate.net The oxidative coupling of thiols and amines, which are readily available and low-cost chemicals, has emerged as a highly effective method for creating diverse sulfonamides in a single step, streamlining the synthetic process. rsc.org
Recent advancements include:
One-Pot Syntheses: A novel strategy allows for the one-pot conversion of aromatic carboxylic acids and amines into sulfonamides. princeton.edu This method utilizes copper ligand-to-metal charge transfer (LMCT) to generate sulfonyl chlorides from acids, which are then aminated in the same reaction vessel, bypassing the need to isolate reactive intermediates. princeton.edu
Green Chemistry Approaches: Environmentally responsible protocols are being developed using reagents like trichloroisocyanuric acid (TCCA) in water for the oxidative chlorination of thiols and disulfides. researchgate.net Another green approach employs deep eutectic solvents (DESs) based on choline (B1196258) chloride, which are reusable and eco-friendly. researchgate.net
Catalyst Innovation: Copper-catalyzed Chan-Lam C-N coupling provides a ligand- and base-free method for sulfonamide synthesis with excellent yields under mild conditions. researchgate.net Additionally, iodine-mediated synthesis allows for the creation of N-unsubstituted sulfonamides from thiols and aqueous ammonia, tolerating a wide range of functional groups. rsc.org
Flow Chemistry: The development of continuous flow protocols is being explored to improve process mass intensity (PMI) compared to traditional batch processes, offering a more scalable and efficient manufacturing pathway. researchgate.net
| Methodology | Key Reagents/Catalysts | Key Advantages | Reference |
|---|---|---|---|
| One-Pot Decarboxylative Halosulfonylation | Copper(II) catalyst, Aromatic Carboxylic Acids, Amines | Uses common starting materials, avoids isolation of reactive sulfonyl chlorides. | princeton.edu |
| Oxidative Coupling | Thiols, Amines, I2/tBuOOH | High atom economy, streamlines synthesis into a single step. | rsc.org |
| Green Synthesis in Water | Trichloroisocyanuric acid (TCCA), Thiols/Disulfides | Environmentally benign, convenient, and mild conditions. | researchgate.net |
| Deep Eutectic Solvents (DESs) | Choline Chloride (ChCl) | Environmentally responsible, reusable solvent system. | researchgate.net |
| Convergent Paired Electro-synthesis | Nitro compounds, Sulfonyl hydrazides | Catalyst-, oxidant-, halogen-, and amine-free green method. | researchgate.net |
Development of Advanced Computational Models for Precise Molecular Design
Computational chemistry has become an indispensable tool for guiding the rational design of new molecules. For sulfonamide derivatives, advanced modeling techniques allow researchers to predict biological activity and physicochemical properties before undertaking costly and time-consuming laboratory synthesis. nih.govresearchgate.net These methods are crucial for understanding structure-activity relationships (SAR) and for designing new compounds with enhanced efficacy and specificity. nih.gov
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), correlate the biological properties of compounds with their three-dimensional structures. nih.gov These models can predict the activity of unsynthesized molecules, significantly accelerating the design process. nih.gov
Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a biological target (receptor), such as an enzyme or protein. nih.gov It helps to predict the binding affinity and conformation of sulfonamide derivatives in the active site of a target, providing insights into their mechanism of action. nih.govmdpi.com
Density Functional Theory (DFT) Calculations: Quantum mechanical methods like DFT are used to study the electronic structure, molecular geometry, and spectroscopic parameters of sulfonamide compounds. mdpi.comnih.gov This provides a deeper understanding of the molecule's intrinsic properties and reactivity.
ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the discovery pipeline. nih.gov
| Computational Technique | Primary Application in Sulfonamide Research | Key Insights Provided | Reference |
|---|---|---|---|
| 3D-QSAR (e.g., CoMFA, CoMSIA) | Predicting biological activity of new derivatives. | Guides structural modifications to enhance activity. | nih.gov |
| Molecular Docking | Simulating binding to biological targets. | Binding energy, conformation, and key interactions. | nih.govmdpi.com |
| Density Functional Theory (DFT) | Investigating electronic structure and properties. | Molecular geometry, spectroscopic parameters, reactivity. | nih.gov |
| Holographic QSAR (HQSAR) | Establishing structure-activity relationships. | Reliable predictive models based on molecular fragments. | nih.gov |
| Molecular Dynamics (MD) Simulations | Studying conformational changes and stability. | Interaction with surfaces and mobility in different environments. | researchgate.net |
Integration of Machine Learning in the Discovery and Optimization of Sulfonamide Scaffolds
Applications of ML in sulfonamide research include:
High-Throughput Virtual Screening: ML models can screen millions of virtual compounds to identify those with the highest probability of being active against a specific biological target. imarcgroup.com This dramatically narrows the field of candidates for experimental testing.
Quantitative Structure-Property Relationship (QSPR) Analysis: Similar to QSAR, QSPR models built with ML algorithms like linear regression can predict a wide range of physicochemical properties, informing the optimization of drug candidates. nih.gov Python-based algorithms are being developed to streamline this analysis for sulfonamide drugs. nih.gov
ADMET Prediction: ML is increasingly used to build predictive models for ADMET properties, helping to de-risk drug candidates early in the discovery process. youtube.com
Phenotypic Drug Discovery: ML can analyze complex data from high-content screening platforms to identify compounds that induce a desired cellular phenotype, even without prior knowledge of the specific molecular target. ethz.ch This can help identify novel antibacterial agents and their modes of action. ethz.ch
| Machine Learning Application | Objective | Impact on Sulfonamide Discovery | Reference |
|---|---|---|---|
| Virtual High-Throughput Screening | Identify promising compounds from large libraries. | Accelerates lead identification and reduces experimental costs. | imarcgroup.com |
| QSPR Modeling | Predict physicochemical properties. | Informs the optimization of molecular structures for better performance. | nih.gov |
| Phenotypic Fingerprinting Analysis | Predict compound mode of action from cellular imaging. | Enables identification of novel antibacterial mechanisms. | ethz.ch |
| Self-Supervised Learning | Extract features from unlabeled data (e.g., cell images). | Helps identify compound effects by clustering with known genetic perturbations. | youtube.com |
Design and Synthesis of Chemically-Tagged Probes based on the 3-Methyl-4-propoxybenzenesulfonamide Structure
Demonstrating that a compound directly engages its intended target within a living system is a critical step in drug discovery. tandfonline.com Chemically-tagged probes, derived from a parent molecule like this compound, are powerful tools for confirming target engagement and quantifying interactions in a cellular environment. tandfonline.com These probes are designed by attaching a reporter group, such as a fluorophore or a photoreactive group, to the sulfonamide scaffold. tandfonline.comnih.gov
Key aspects of this research area include:
Fluorescent Probes: Sulfonamide derivatives can be conjugated with fluorescent molecules like naphthalimides to create probes for imaging. nih.gov These probes allow for the visualization of the compound's uptake and distribution within cells, and they have been successfully used to image tumor cells. nih.gov
Target Engagement and Occupancy: Labeled probes are used in competition assays with unlabeled compounds to measure the binding affinity and target occupancy of new drug candidates directly in cells. tandfonline.com This provides a crucial link between in vitro potency and cellular efficacy. tandfonline.com
Bioorthogonal Chemistry: Probes are often designed with a small chemical handle that can react with a reporter molecule inside a living system through a bioorthogonal reaction (a reaction that does not interfere with native biological processes). tandfonline.com
Photo-Affinity Labeling (PAL): Probes can be equipped with a photoreactive group that, upon UV irradiation, forms a permanent covalent bond with the target protein. tandfonline.com This allows for the unambiguous identification of the target and is a powerful method for demonstrating direct binding. tandfonline.com
| Type of Probe | Attached Group | Primary Use | Reference |
|---|---|---|---|
| Fluorescent Probe | Fluorophore (e.g., Naphthalimide) | Visualize cellular uptake and distribution; tumor imaging. | nih.gov |
| Photo-Affinity Labeling (PAL) Probe | Photoreactive group | Covalently bind to the target protein upon UV exposure to confirm direct engagement. | tandfonline.com |
| Bioorthogonal Probe | Reactive chemical handle (e.g., alkyne, azide) | Allows for subsequent labeling with a reporter molecule in living systems. | tandfonline.com |
Investigation of Supramolecular Assembly and Material Science Applications of Sulfonamide Frameworks
The sulfonamide functional group, with its multiple hydrogen-bond donors and acceptors, is an excellent building block for crystal engineering and the construction of novel supramolecular assemblies. nih.gov By controlling the non-covalent interactions between sulfonamide molecules and other complementary compounds (coformers), researchers can design new materials with tailored properties. nih.gov This field extends the application of sulfonamides beyond medicine into material science.
Future research in this area focuses on:
Supramolecular Synthons: A primary goal is to understand and build a library of reliable supramolecular synthons—predictable patterns of intermolecular interactions—for the sulfonamide group. nih.gov This knowledge allows for the rational design of cocrystals with specific architectures.
Cocrystal Engineering: Sulfonamides are being combined with coformers like amides and N-oxides to create new multicomponent crystal forms. nih.gov This approach can be used to modify the physicochemical properties of active pharmaceutical ingredients, such as solubility and stability. researchgate.net
Advanced Materials: The self-assembly properties of sulfonamides are being explored for applications in material science. For instance, sulfonamide-substituted silatranes have been shown to form cyclic dimers through intermolecular hydrogen bonds, creating ordered crystal lattices. nih.gov Such organized structures could find use as catalysts or in the development of new functional materials. nih.gov
Gelation Properties: Beyond crystalline solids, sulfonamides have been used to tune the gelation properties of physical gels, demonstrating their versatility in creating soft materials. princeton.edu
| Area of Investigation | Key Concept | Potential Application | Reference |
|---|---|---|---|
| Cocrystal Engineering | Combining a sulfonamide with a coformer (e.g., amide, N-oxide). | Improving the solubility and stability of pharmaceutical drugs. | nih.govresearchgate.net |
| Supramolecular Synthons | Identifying and utilizing predictable hydrogen-bonding patterns. | Rational design of crystalline materials with desired structures. | nih.gov |
| Functional Materials | Self-assembly of functionalized sulfonamides (e.g., with silatranes). | Development of novel catalysts and materials with unique electronic properties. | nih.gov |
| Soft Matter | Tuning the properties of physical gels. | Creation of new gel-based materials for various applications. | princeton.edu |
Q & A
Q. Q1: What are the standard synthetic protocols for preparing 3-methyl-4-propoxybenzenesulfonamide with high purity?
Methodological Answer:
- Synthetic Route : The compound is typically synthesized via sulfonylation of 3-methyl-4-propoxybenzeneamine using sulfonyl chlorides under inert atmospheres (e.g., nitrogen) to prevent oxidation. Key steps include:
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions like hydrolysis .
- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for solubility and reactivity .
- Purification : Recrystallization from ethanol/water mixtures improves purity. Thin-layer chromatography (TLC) monitors reaction progress, with Rf values tracked in solvents like ethyl acetate/hexane (1:3) .
- Analytical Validation : Confirm structure via - and -NMR spectroscopy (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonamide NH at δ 5.1–5.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Advanced Reaction Optimization
Q. Q2: How can researchers optimize reaction conditions to mitigate side-product formation during sulfonamide synthesis?
Methodological Answer:
- Kinetic Analysis : Use time-resolved NMR or HPLC to identify intermediates and competing pathways (e.g., over-sulfonylation or ring substitution). Adjust stoichiometry of sulfonyl chloride to amine (1.2:1) to favor mono-substitution .
- Catalyst Screening : Test bases like triethylamine or pyridine to enhance nucleophilicity of the amine. Pyridine may also act as a proton scavenger, reducing acid-induced degradation .
- Temperature Gradients : Employ gradient heating (e.g., 0°C → room temperature) to control exothermic reactions. For example, slow warming reduces dimerization byproducts .
Structural and Functional Analysis
Q. Q3: What advanced techniques are recommended for resolving ambiguities in the sulfonamide’s electronic environment?
Methodological Answer:
- 2D-NMR : Utilize - HSQC and HMBC to correlate aromatic protons with quaternary carbons and confirm substituent positions (e.g., propoxy group at C4 vs. C5) .
- X-Ray Crystallography : For unambiguous structural assignment, grow single crystals via slow evaporation in acetone/water. Compare bond lengths (e.g., S–N ~1.63 Å) and dihedral angles with reported sulfonamides .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and electrostatic potential maps, aiding in functional group assignment .
Biological Activity Profiling
Q. Q4: How can researchers design assays to evaluate the enzyme inhibitory potential of this compound?
Methodological Answer:
- Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, COX-2) based on structural analogs .
- Kinetic Assays : Use stopped-flow spectroscopy to measure inhibition constants (). For example, pre-incubate enzyme with compound (0.1–10 µM) and monitor substrate turnover via UV-Vis (e.g., 4-nitrophenyl acetate hydrolysis at 400 nm) .
- Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding poses. Focus on interactions between the sulfonamide group and catalytic zinc ions in metalloenzymes .
Data Contradiction Resolution
Q. Q5: How should researchers address discrepancies in reported solubility or stability data for this compound?
Methodological Answer:
- Solvent Polarity Testing : Measure solubility in graded DMSO/water mixtures (0–100%) using nephelometry. Compare with logP predictions (e.g., ACD/Labs) to validate hydrophobicity trends .
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis under acidic (pH 3) vs. basic (pH 10) conditions may explain literature contradictions .
- Cross-Validation : Replicate experiments using independently sourced reagents to rule out impurity effects (e.g., residual amines in commercial sulfonyl chlorides) .
Mechanistic Studies
Q. Q6: What experimental approaches elucidate the reaction mechanism of this compound in nucleophilic substitutions?
Methodological Answer:
- Isotopic Labeling : Synthesize -labeled sulfonamide to track oxygen transfer during hydrolysis. Analyze via HRMS or -NMR isotope shifts .
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents (e.g., DO vs. HO) to identify rate-determining steps (e.g., proton transfer in hydrolysis) .
- Trapping Intermediates : Use cryogenic conditions (-78°C) to isolate transient species (e.g., sulfonyl intermediates) for characterization by IR or X-ray .
Advanced Applications in Drug Discovery
Q. Q7: How can this compound be modified to enhance its pharmacokinetic properties while retaining bioactivity?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated propoxy chain) to improve membrane permeability. Test stability in simulated gastric fluid (pH 1.2) and plasma .
- SAR Studies : Synthesize analogs with varied alkyl chain lengths (e.g., ethoxy vs. butoxy) and assess logD (octanol-water distribution) and CYP450 metabolism using liver microsomes .
- Crystallographic Optimization : Co-crystallize with target enzymes to guide substitutions that enhance binding entropy (e.g., fluorination of the benzene ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
